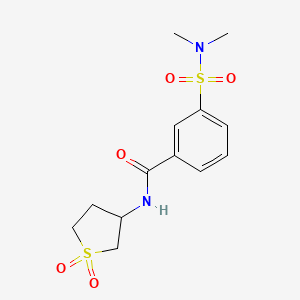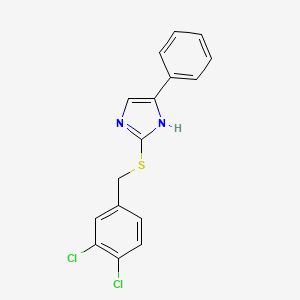
Chlorhydrate de 4-(2-chlorophényl)pipéridin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(2-Chlorophenyl)piperidin-4-ol hydrochloride" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. The presence of the chlorophenyl group suggests potential for biological activity, and the hydrochloride indicates it is a salt form, likely enhancing its solubility in polar solvents.
Synthesis Analysis
The synthesis of related piperidine compounds involves various strategies. For instance, the reaction of optically active 2-(p-chlorophenylsulfinyl)acetonitrile with aldehydes in the presence of piperidine yields optically active 4-hydroxyalk-2-enenitriles . Another synthesis method involves stirring 1-(3-Chlorophenyl)piperazine hydrochloride with 3-chloropropanal by reductive amination . These methods indicate that the synthesis of chlorophenyl piperidine derivatives can be achieved through nucleophilic substitution reactions and reductive amination, which may be applicable to the synthesis of "4-(2-Chlorophenyl)piperidin-4-ol hydrochloride".
Molecular Structure Analysis
The molecular structure of chlorophenyl piperidine derivatives has been characterized using various spectroscopic techniques. For example, NMR spectral data indicate that N-acylpiperidin-4-ones prefer to exist in an equilibrium between twist boat conformations . X-ray crystallography has been used to determine the crystal structure of similar compounds, revealing details such as the monoclinic crystal system and specific point groups . These studies suggest that "4-(2-Chlorophenyl)piperidin-4-ol hydrochloride" would likely have a well-defined conformation and crystal structure that could be elucidated using similar techniques.
Chemical Reactions Analysis
The chemical reactivity of chlorophenyl piperidine derivatives can be inferred from studies on similar compounds. For instance, the reactivity of the molecule has been analyzed using natural bond orbital analysis, which provides insights into hyperconjugative interactions and charge delocalization . Theoretical calculations, such as HOMO-LUMO energy gaps, can predict the chemical hardness and potential of these compounds . These analyses are crucial for understanding the types of chemical reactions "4-(2-Chlorophenyl)piperidin-4-ol hydrochloride" may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl piperidine derivatives have been extensively studied. For example, the crystal and molecular structure of 4-carboxypiperidinium chloride has been characterized, providing information on hydrogen bonding and electrostatic interactions . Theoretical and experimental investigations have revealed insights into the electronic, molecular, and biological properties of these compounds . Such studies would be essential for a comprehensive understanding of the physical and chemical properties of "4-(2-Chlorophenyl)piperidin-4-ol hydrochloride".
Relevant Case Studies
Several case studies have demonstrated the biological activity of chlorophenyl piperidine derivatives. Compounds with similar structures have shown significant antibacterial and antifungal activity , and metabolic activity in obese rats . Additionally, molecular docking studies have been carried out to predict the interaction of these compounds with biological targets, such as Prostate specific membrane protein . These case studies provide a basis for the potential biological applications of "4-(2-Chlorophenyl)piperidin-4-ol hydrochloride".
Applications De Recherche Scientifique
Activité antibactérienne
Le composé a été évalué pour son potentiel antibactérien contre plusieurs souches bactériennes, notamment Escherichia coli (E. coli), Pseudomonas aeruginosa, Staphylococcus aureus et Bacillus megaterium. Des chercheurs ont étudié son efficacité en tant qu'agent antimicrobien potentiel .
Propriétés antifongiques
En plus de l'activité antibactérienne, des études ont exploré ses effets antifongiques contre Aspergillus niger et Aspergillus flavus. Ces investigations visent à découvrir de nouvelles options thérapeutiques pour les infections fongiques .
Antagonisme du CCR5 pour le traitement du VIH-1
Des chercheurs ont synthétisé des dérivés du 4-(2-chlorophényl)pipéridin-4-ol dans le but de trouver des antagonistes du CCR5. Ces composés ont été évalués pour leur activité de mobilisation du calcium induite par un ligand. L'accent est mis ici sur l'identification de traitements potentiels pour le VIH-1 en ciblant le récepteur CCR5 .
Intermédiaire pour la synthèse pharmaceutique
Le composé titre sert d'intermédiaire dans la synthèse de produits pharmaceutiques. Il joue notamment un rôle crucial dans la production de médicaments tels que l'halopéridol (utilisé pour traiter les maladies psychotiques et l'agitation extrême) et la loperamide (efficace contre la diarrhée causée par une gastro-entérite ou une inflammation) .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride is the human H3 receptor . This receptor is a histamine receptor that belongs to the family of G-protein coupled receptors. It plays a crucial role in the release of neurotransmitters and has been implicated in a variety of functions, including cognition, sleep-wake cycle regulation, and pain perception .
Mode of Action
The compound acts as an antagonist at the human H3 receptor . As an antagonist, it binds to the receptor and blocks its activation by histamine, thereby inhibiting the receptor’s function . This interaction leads to changes in the release of neurotransmitters, affecting various physiological processes .
Biochemical Pathways
Given its antagonistic action on the h3 receptor, it likely impacts thehistaminergic system . This system plays a key role in the regulation of sleep-wake cycles, appetite, cognition, and other functions. By blocking the H3 receptor, the compound could disrupt these processes .
Result of Action
The molecular and cellular effects of 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride’s action are likely related to its antagonistic effect on the H3 receptor. By blocking this receptor, the compound could alter neurotransmitter release, leading to changes in various physiological processes, such as cognition and sleep-wake regulation .
Propriétés
IUPAC Name |
4-(2-chlorophenyl)piperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-10-4-2-1-3-9(10)11(14)5-7-13-8-6-11;/h1-4,13-14H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAWCDNDWQTMIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
860228-33-7 |
Source


|
| Record name | 4-(2-chlorophenyl)piperidin-4-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride](/img/structure/B2500354.png)
![[(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexan-1-yl]methanamine dihydrochloride](/img/structure/B2500355.png)

![N-(5-((2,4-dichloro-5-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2500358.png)
![2-[2-(1-Methylpyrazol-4-yl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2500359.png)
![Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2500360.png)

![benzyl 2-(1,6,7-trimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2500363.png)
![Cyclohexyl{[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}methylamine](/img/structure/B2500367.png)

![8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500370.png)

